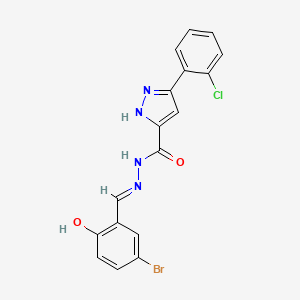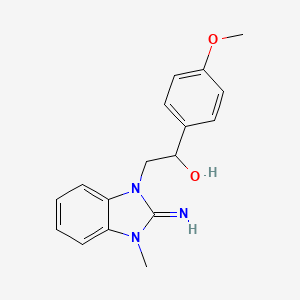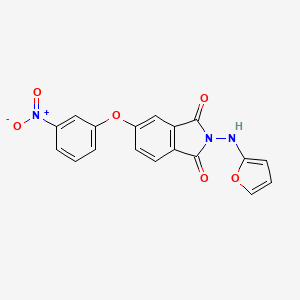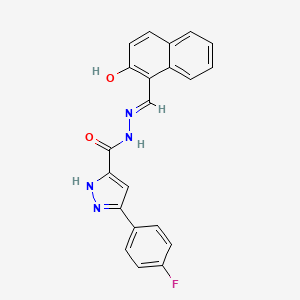![molecular formula C22H20ClN3O3S B11662946 N-benzyl-N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11662946.png)
N-benzyl-N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide, also known by its chemical formula C22H21N3O4S, is a compound with a molecular weight of 423.494 g/mol. It falls within the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities .
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves the condensation of appropriate starting materials. One common method is the reaction between 4-aminobenzenesulfonamide and 2-chlorobenzaldehyde in the presence of a suitable base. The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization to yield the desired product.
Reaction Conditions::Starting Materials:
Base: Typically an organic base like triethylamine (Et3N)
Solvent: Organic solvents such as dichloromethane or ethanol
Temperature: Room temperature or slightly elevated
Isolation: The product can be isolated by filtration or extraction.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding hydrazine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonamide positions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reducing agents such as sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a Lewis acid catalyst (e.g., AlCl3)
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Formation of sulfoxides or sulfones
- Reduction: Hydrazine derivative
- Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
This compound has found applications in:
Medicinal Chemistry: As a potential drug candidate due to its sulfonamide moiety, which can interact with enzymes or receptors.
Biological Studies: Investigating its effects on cellular processes or pathways.
Industry: As a building block for designing new molecules.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, potentially affecting enzyme activity, protein-protein interactions, or gene expression.
Comparación Con Compuestos Similares
While N-benzyl-N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide is unique in its structure, similar compounds include:
N-Benzyl-N-[4-({(2E)-2-[1-(4-tert-butylphenyl)ethylidene]hydrazino}carbonyl)phenyl]methanesulfonamide: (different substituent on the benzyl group).
N-(4-((2-(2-chlorobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide: (related compound with a different substituent on the benzylidene group).
Propiedades
Fórmula molecular |
C22H20ClN3O3S |
|---|---|
Peso molecular |
441.9 g/mol |
Nombre IUPAC |
4-[benzyl(methylsulfonyl)amino]-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H20ClN3O3S/c1-30(28,29)26(16-17-7-3-2-4-8-17)20-13-11-18(12-14-20)22(27)25-24-15-19-9-5-6-10-21(19)23/h2-15H,16H2,1H3,(H,25,27)/b24-15+ |
Clave InChI |
JIEPLCNKSNIGDM-BUVRLJJBSA-N |
SMILES isomérico |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3Cl |
SMILES canónico |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11662876.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11662891.png)
![N-(2-methoxyphenyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}-5-phenylthiophene-3-carboxamide](/img/structure/B11662898.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662902.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662925.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B11662928.png)
![Methyl 6-phenyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662933.png)
![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B11662937.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11662949.png)
